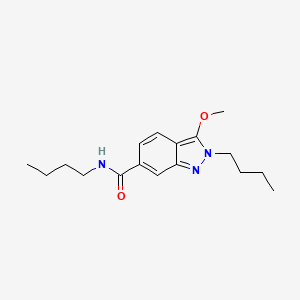
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is a heterocyclic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed Suzuki-Miyaura cross-coupling have been employed for the synthesis of indazole derivatives, providing a reliable and efficient pathway for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Axitinib: A tyrosine kinase inhibitor used to treat renal cell cancer.
Lonidamine: A hexokinase inhibitor with antitumor properties.
Granisetron: A 5-HT-3 antagonist used as an antiemetic in cancer radiotherapy.
Benzydamine: An anti-inflammatory and analgesic agent.
Uniqueness
N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide stands out due to its unique structural features, which allow for specific interactions with biological targets.
Propriétés
Numéro CAS |
919107-11-2 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N,2-dibutyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-6-10-18-16(21)13-8-9-14-15(12-13)19-20(11-7-5-2)17(14)22-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21) |
Clé InChI |
ZCBHYENVEWKIFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



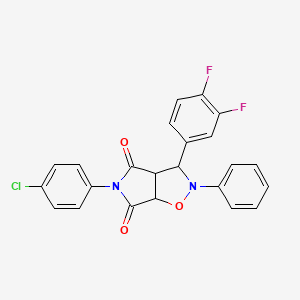
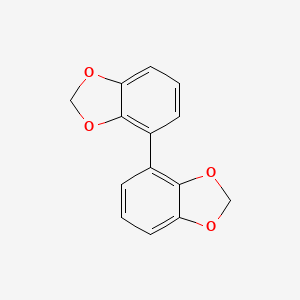

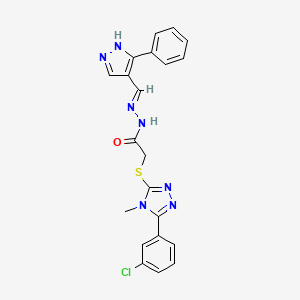
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
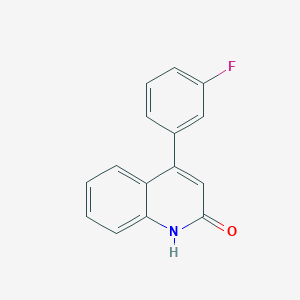
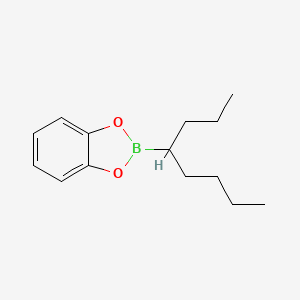
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
